(1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride: is a chiral amine compound characterized by a cyclopropane ring substituted with two methyl groups and an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclopropane derivatives.
Key Steps:
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride involves scalable processes:
Batch Reactors: Used for precise control over reaction conditions.
Continuous Flow Reactors: Employed for high-throughput synthesis, improving efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclopropane carboxylic acids.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the amine to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclopropane carboxylic acids.
Reduction: Cyclopropanol derivatives.
Substitution: N-alkyl or N-acyl cyclopropane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: Used in asymmetric synthesis to create chiral catalysts.
Building Block: Serves as a precursor in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceutical Intermediates: Utilized in the synthesis of drugs, particularly those targeting the central nervous system.
Drug Design: Explored for its potential as a scaffold in the design of new therapeutic agents.
Industry
Materials Science: Used in the development of novel materials with unique mechanical properties due to the rigidity of the cyclopropane ring.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.
Receptor Binding: In medicinal chemistry, it can interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.
Cyclopropane derivatives: Other cyclopropane-based amines and their hydrochloride salts.
Uniqueness
Chirality: The (1R,2R) configuration imparts unique stereochemical properties, influencing its reactivity and interaction with biological targets.
Stability: The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride, highlighting its synthesis, reactivity, applications, and unique properties
Properties
CAS No. |
2770353-37-0 |
---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.6 |
Purity |
95 |
Origin of Product |
United States |
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